molecular formula C19H14N2O2 B14014188 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile CAS No. 38468-90-5

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Cat. No.: B14014188
CAS No.: 38468-90-5
M. Wt: 302.3 g/mol
InChI Key: KASNPOYHLFNPSI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of ammonium acetate to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(4-hydroxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile.

    Reduction: 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-amine.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-imidazole-3-carbonitrile
  • 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-indole-3-carbonitrile

Uniqueness

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and carbonitrile group make it particularly versatile for various chemical modifications and applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)21-19(22)17(16)12-20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASNPOYHLFNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318139
Record name NSC326382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38468-90-5
Record name NSC326382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC326382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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